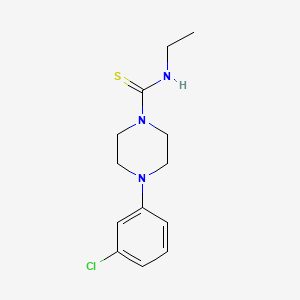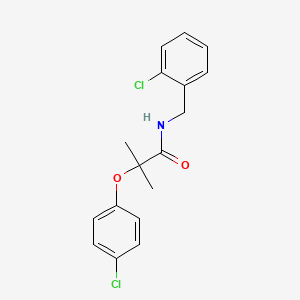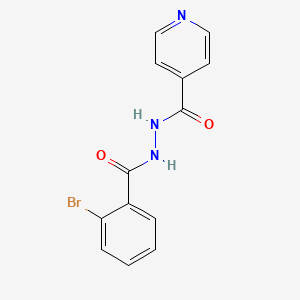
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects and has a lower risk of overdose.
Mécanisme D'action
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide acts on the kappa opioid receptor (KOR), a type of opioid receptor that is involved in pain perception and regulation. By activating the KOR, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide produces analgesic effects without producing the same addictive effects as traditional opioid drugs. Additionally, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce pain intensity and improve patient satisfaction in clinical trials. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In animal studies, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce the development of tolerance to opioid drugs and to reduce the risk of opioid overdose.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it has a lower risk of producing addictive effects and overdose compared to traditional opioid drugs. Additionally, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce the development of tolerance to opioid drugs, which could have important implications for the treatment of chronic pain. However, one limitation of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it is a relatively new drug and its long-term effects are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of new formulations of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide that could improve its bioavailability and efficacy. Additionally, there is interest in exploring the potential use of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other drugs for the treatment of pain. Finally, there is interest in further exploring the anti-inflammatory and immune-modulating effects of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide and their potential therapeutic applications.
In conclusion, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a promising non-opioid analgesic drug that has the potential to revolutionize the treatment of acute and chronic pain. Its unique mechanism of action and lower risk of addiction and overdose make it an attractive alternative to traditional opioid drugs. Further research is needed to fully understand the long-term effects of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide and to explore its potential applications in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of cyclopentylamine, 4-methoxyphenylacetic acid, and phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain. Clinical trials have shown that N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide is effective in reducing pain intensity and improving patient satisfaction without causing the side effects commonly associated with opioid drugs.
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-19-13-11-16(12-14-19)15-20(17-7-3-2-4-8-17)21(23)22-18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,22,23)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPGVMXNWXFAJ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)



![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)